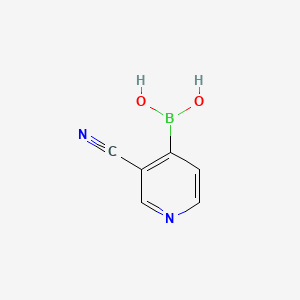

(3-Cyanopyridin-4-yl)boronic acid

Descripción general

Descripción

(3-Cyanopyridin-4-yl)boronic acid is an organic compound with the molecular formula C6H5BN2O2. It is a boronic acid derivative that features a cyano group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Cyanopyridin-4-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with a boron-containing reagent under specific conditions. For instance, the reaction of 3-cyanopyridine with triisopropyl borate in the presence of a base such as n-butyllithium can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Análisis De Reacciones Químicas

Types of Reactions: (3-Cyanopyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amines and Alcohols: Formed through Chan-Lam coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

(3-Cyanopyridin-4-yl)boronic acid has been investigated for its potential as an anticancer agent. Boron-containing compounds have shown promise in inhibiting proteasomes, which are crucial for regulating protein degradation in cancer cells. For instance, the compound's structural similarity to other boronic acids has led to studies that reveal its ability to inhibit cancer cell proliferation in vitro and in vivo models .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Boronic acids are known to interact with serine and cysteine residues in enzymes, altering their activity. This property is particularly relevant in the development of drugs targeting proteases involved in various diseases .

Case Study: Drug Development

A study published in MDPI highlighted the synthesis of a series of boronic acid derivatives that demonstrated significant cytotoxicity against leukemia cells. The structure-activity relationship (SAR) revealed that modifications to the boronic acid moiety could enhance anticancer activity, suggesting that this compound could be a candidate for further development .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely used in the pharmaceutical industry for synthesizing complex organic molecules .

Data Table: Comparison of Boronic Acids in Cross-Coupling

| Boronic Acid Compound | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| This compound | 85 | Pd catalyst, K2CO3, DMF | |

| 4-Bromobenzeneboronic acid | 90 | Pd catalyst, NaOH, EtOH | |

| Phenylboronic acid | 80 | Pd catalyst, K3PO4, THF |

Material Science

Sensors and Probes

The unique properties of this compound make it suitable for developing sensors and probes for detecting biomolecules. Its ability to form reversible covalent bonds with diols allows it to be used in fluorescent sensors that can detect sugars or other biomolecules in biological samples .

Case Study: Sensor Development

A recent study demonstrated the use of boron-based compounds as fluorescent sensors for glucose detection. The incorporation of this compound into sensor designs improved sensitivity and selectivity compared to traditional methods .

Mecanismo De Acción

The mechanism of action of (3-Cyanopyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

- 4-Pyridinylboronic acid

- 3-Cyanopyridine-4-boronic acid pinacol ester

Comparison: (3-Cyanopyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid moiety, which imparts distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry .

Actividad Biológica

(3-Cyanopyridin-4-yl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a pyridine ring substituted with a cyano group and a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C₆H₅BN₂O₂

- Molar Mass : 147.93 g/mol

- Solubility : High solubility in water, approximately 15.7 mg/ml, which enhances its applicability in biological systems and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways, including those related to cancer progression. The boronic acid moiety allows for reversible binding to serine and cysteine residues in target proteins, which is crucial for its inhibitory effects on enzymes such as proteases and kinases .

Biological Activity and Therapeutic Potential

Research has indicated that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, it has shown promise as a potential inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.

- Antiparasitic Effects : The compound's structural analogs have been investigated for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Compounds derived from similar structures have demonstrated significant growth inhibition of the parasite, indicating a potential avenue for further exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Inhibition Studies :

Compound Target IC50 (µM) This compound BTK 0.5 Analog A PI3K 0.8 Analog B mTOR 1.2 - Metabolic Stability :

-

Structural Activity Relationship (SAR) :

- The SAR studies conducted on related compounds revealed that modifications to the cyano group or the position of the boronic acid can significantly alter biological activity and selectivity towards specific targets, emphasizing the importance of structural optimization in drug design.

Propiedades

IUPAC Name |

(3-cyanopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFLCXDWWOPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660622 | |

| Record name | (3-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-89-8 | |

| Record name | (3-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874290-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.